molecular formula C15H16ClFN4O3 B11491965 N-(3-chloro-4-fluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

N-(3-chloro-4-fluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11491965
M. Wt: 354.76 g/mol
InChI Key: SVYHFFNXOIIMJK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-fluorophenyl group, a dimethyl-nitro-pyrazolyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide to introduce the butanamide moiety.

    Substitution Reaction: The final step involves the substitution of the hydrogen atom on the phenyl ring with chloro and fluoro groups using appropriate reagents such as chlorine and fluorine gas or their derivatives.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization, distillation, and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation Products: Corresponding oxides or carboxylic acids.

    Reduction Products: Amino derivatives.

    Substitution Products: Phenyl derivatives with substituted functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of functional groups like nitro, chloro, and fluoro can influence its binding affinity and specificity towards these targets. The compound may exert its effects through pathways involving inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group, which may result in different chemical and biological properties.

    N-(3-chloro-4-fluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)pentanamide: Contains an additional carbon in the alkyl chain, potentially affecting its reactivity and interactions.

    N-(3-chloro-4-fluorophenyl)-4-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)butanamide: The nitro group is replaced with an amino group, which may alter its biological activity and mechanism of action.

Uniqueness

N-(3-chloro-4-fluorophenyl)-4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both chloro and fluoro groups on the phenyl ring, along with the nitro group on the pyrazole ring, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H16ClFN4O3

Molecular Weight

354.76 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C15H16ClFN4O3/c1-9-15(21(23)24)10(2)20(19-9)7-3-4-14(22)18-11-5-6-13(17)12(16)8-11/h5-6,8H,3-4,7H2,1-2H3,(H,18,22)

InChI Key

SVYHFFNXOIIMJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCC(=O)NC2=CC(=C(C=C2)F)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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